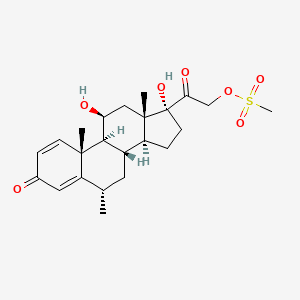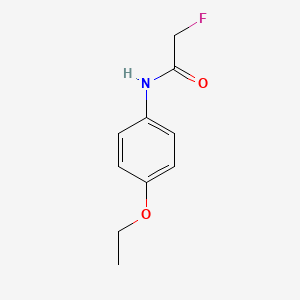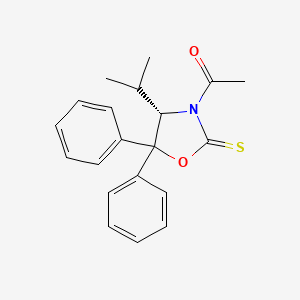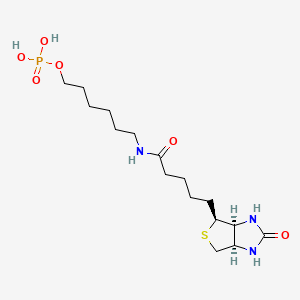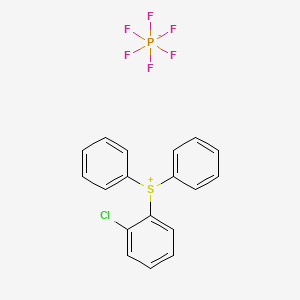![molecular formula C13H16F9NO4S B15289605 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-39-2](/img/structure/B15289605.png)
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a nonafluorobutyl sulfonyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of 4-aminobutyl methacrylate with nonafluorobutanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester linkage in the methacrylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Substituted methacrylate derivatives.
Polymerization: Polymers with tailored properties for specific applications.
Hydrolysis: Methacrylic acid and corresponding alcohol derivatives.
Scientific Research Applications
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate finds applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate involves its interaction with specific molecular targets. The nonafluorobutyl sulfonyl group imparts hydrophobic and lipophobic properties, which can influence the compound’s behavior in various environments. The methacrylate group allows for polymerization, leading to the formation of materials with tailored properties .
Comparison with Similar Compounds
Similar Compounds
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl acetate: Contains an acetate group instead of a methacrylate group.
Uniqueness
4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate is unique due to its combination of a methacrylate group and a nonafluorobutyl sulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and material science .
Properties
CAS No. |
67906-39-2 |
|---|---|
Molecular Formula |
C13H16F9NO4S |
Molecular Weight |
453.32 g/mol |
IUPAC Name |
4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16F9NO4S/c1-8(2)9(24)27-7-5-4-6-23(3)28(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h1,4-7H2,2-3H3 |
InChI Key |
GJCCTHAVFKJHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


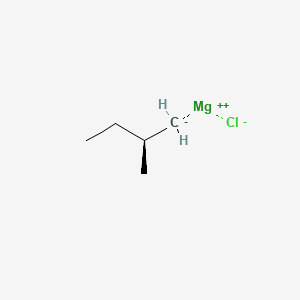
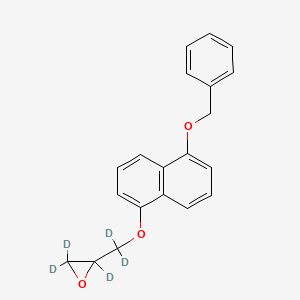
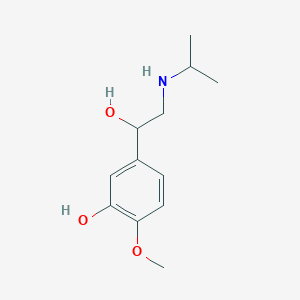

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

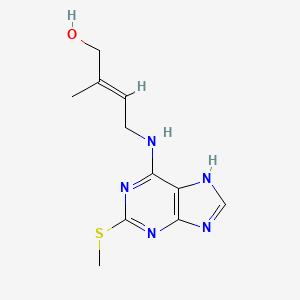
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
